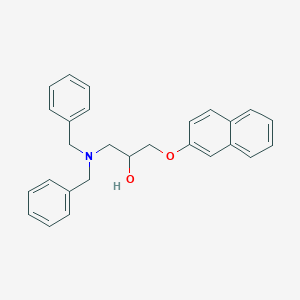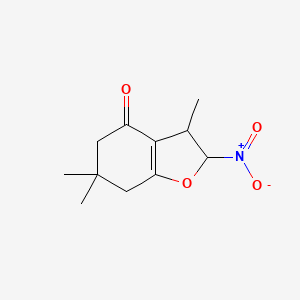
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as Sipatrigine, is a chemical compound that has been extensively studied for its potential therapeutic applications. Sipatrigine belongs to the class of imidazoles and has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties.
Wirkmechanismus
The mechanism of action of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not fully understood. However, it has been proposed that (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol may act by blocking voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol may reduce neuronal excitability and prevent the spread of seizures and other neurological disorders.
Biochemical and Physiological Effects:
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has also been found to reduce neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to reduce pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has several advantages for lab experiments. It has been extensively studied in animal models of neurological disorders, and its mechanism of action is well understood. Additionally, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to be relatively safe and well-tolerated in animal studies. However, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has some limitations for lab experiments. It has not yet been tested in human clinical trials, and its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol in treating neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another direction is to investigate the potential of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol as a treatment for neuropathic pain in humans. Additionally, further research is needed to fully understand the mechanism of action of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol and to identify potential drug targets for the treatment of neurological disorders.
Synthesemethoden
The synthesis method of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 2-methylimidazole with 4-isopropylbenzaldehyde in the presence of boron trifluoride etherate. The reaction yields (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties and has been tested in animal models of epilepsy. (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has also been found to have neuroprotective properties and has been tested in animal models of stroke and traumatic brain injury. Additionally, (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been found to exhibit analgesic properties and has been tested in animal models of pain.
Eigenschaften
IUPAC Name |
(1-methylimidazol-2-yl)-(4-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)11-4-6-12(7-5-11)13(17)14-15-8-9-16(14)3/h4-10,13,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFZKPOSQZUFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)[4-(propan-2-yl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)

![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)
